Carbonyl chloride iodide

Description

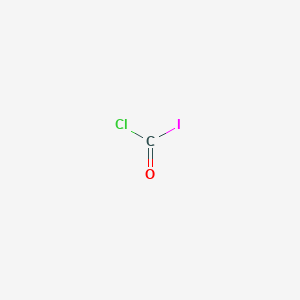

Structure

2D Structure

3D Structure

Properties

CAS No. |

851228-43-8 |

|---|---|

Molecular Formula |

CClIO |

Molecular Weight |

190.37 g/mol |

IUPAC Name |

carbonyl chloride iodide |

InChI |

InChI=1S/CClIO/c2-1(3)4 |

InChI Key |

KBNFODBPYBPNGZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for Carbonyl Chloride Iodide and Analogues

Exploration of Direct Synthetic Routes to Carbonyl Chloride Iodide

Direct synthetic routes to this compound are not as straightforward as those for symmetrical carbonyl halides. rsc.org The high reactivity of acyl iodides often leads to decomposition or disproportionation into the more stable corresponding chloride and iodide species. vulcanchem.com

Carbonylation Strategies for Halide Precursors

The carbonylation of halide precursors is a fundamental method for synthesizing carbonyl compounds. acs.org This involves the reaction of carbon monoxide with a suitable halide-containing substrate, often catalyzed by transition metals like palladium or rhodium. acs.orgresearchgate.net For the synthesis of this compound, this would conceptually involve the carbonylation of a mixed chloro-iodo precursor or the co-carbonylation of separate chloride and iodide sources.

Industrial processes for producing phosgene (B1210022) involve the reaction of carbon monoxide and chlorine gas over activated carbon. wikipedia.orggoogle.com Similarly, the synthesis of other carbonyl halides can be achieved through the carbonylation of appropriate precursors. dalalinstitute.com However, the direct synthesis of mixed carbonyl halides like this compound via carbonylation is complicated by the need for precise control over the stoichiometry and reactivity of the halogen sources to prevent the formation of homoleptic byproducts.

Recent advancements have focused on the carbonylation of alkyl halides to produce acyl chlorides and other carbonyl derivatives under various conditions, including visible light-driven nickel catalysis. researchgate.net Palladium-catalyzed carbonylation of aryl halides has also been extensively studied, with efforts to extend the methodology to less reactive aryl chlorides. acs.org Rhodium-catalyzed carbonylation of unactivated alkyl chlorides can be achieved through an in situ halide exchange with sodium iodide, forming a more reactive alkyl iodide intermediate. rsc.org These strategies highlight the potential for forming acyl halide intermediates, which are precursors to carbonyl halides.

Halogenation of Formyl Derivatives

The halogenation of formyl derivatives represents another potential route to carbonyl halides. This approach involves the substitution of a hydrogen atom or another functional group on a formyl-containing molecule with a halogen. fiveable.me For instance, the conversion of a formyl chloride to this compound would require a selective iodination step.

The α-halogenation of carbonyl compounds is a well-established reaction, proceeding through either an enol or enolate intermediate under acidic or basic conditions, respectively. pressbooks.pub This method is commonly used to introduce halogens at the carbon adjacent to the carbonyl group. However, direct halogenation of the carbonyl carbon itself in a formyl derivative to create a mixed carbonyl halide is less common and would require specific reagents and conditions to control the selectivity of the halogenation.

Halide Interconversion and Exchange Reactions for CClIO Formation

Halide exchange reactions are a prominent strategy for the synthesis of mixed haloalkanes and can be applied to acyl halide systems to generate this compound. libretexts.orgmanac-inc.co.jp

Chloride-Iodide Exchange in Acyl Halide Systems

The Finkelstein reaction, a classic SN2 reaction, is commonly used for converting alkyl chlorides and bromides to the corresponding iodides by treatment with an alkali metal iodide like sodium iodide in acetone. manac-inc.co.jp This principle can be extended to acyl chlorides. The reaction of an acyl chloride with an iodide source can lead to the formation of a transient, more reactive acyl iodide. researchgate.netorganic-chemistry.orgacs.org

This in situ generation of acyl iodides from acyl chlorides has been utilized to facilitate acylation reactions with weak nucleophiles. researchgate.netorganic-chemistry.orgacs.org The equilibrium between the acyl chloride and acyl iodide is driven by the precipitation of the alkali metal chloride in a suitable solvent. For the synthesis of this compound, a partial exchange reaction would be necessary, which is challenging to control. Research has shown that acyl chlorides can be activated by an iodide source to form transient acid iodide intermediates. organic-chemistry.org The rate of formation of the acyl iodide is crucial and must be slow to ensure efficient conversion. researchgate.net

Palladium-catalyzed decarbonylative iodination of carboxylic acids, which proceeds through an in situ generated acyl chloride, demonstrates a ligand-assisted halide exchange mechanism. nih.gov This highlights the feasibility of chloride-iodide exchange within acyl systems, a key step for forming C(O)ClI.

| Starting Material | Reagent | Product Intermediate | Key Observation | Reference |

|---|---|---|---|---|

| Aryl Carboxylic Acids | PyCIU, Proton Sponge, (Xantphos)Pd(0), LiI | Aroyl Iodide | Ligand-assisted halide exchange enables decarbonylative iodination. | nih.gov |

| Acyl Chlorides | Potassium Iodide | Acyl Iodide | Activation of acyl chloride for reaction with weak nucleophiles. | organic-chemistry.org |

| 1-Naphthoic Anhydride | LiI, Pd/Xantphos | Acyl Iodide | Slow, gradual formation of the acyl iodide is key for efficient conversion. | researchgate.net |

| Alkyl Chlorides | NaI, Rh(I)-DPPP catalyst, CO | Alkyl Iodide (in situ) | In situ halide exchange precedes carbonylation to form esters. | rsc.org |

Leveraging Transient Intermediates

The synthesis of this compound likely involves the generation and trapping of a transient intermediate. researchgate.net Due to the high reactivity of the C-I bond in an acyl iodide, any formed C(O)ClI would be prone to further reaction or decomposition. vulcanchem.com

Strategies involving the slow, in-situ generation of a reactive species are crucial. For example, the palladium-catalyzed decarbonylative halogenation of acyl fluorides and chlorides utilizes alkali metal halides as the nucleophilic halogen source, proceeding through a highly reactive acyl halide intermediate. researchgate.net The success of this pathway relies on the controlled, slow formation of the acyl iodide intermediate to prevent catalyst poisoning and ensure efficient conversion. researchgate.net Such principles could be applied to the synthesis of this compound by carefully controlling the reaction conditions to favor the formation of the mixed halide over the homoleptic species.

Green Chemistry Considerations in Halocarbonyl Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov This includes maximizing atom economy, using safer chemicals and solvents, and reducing waste. acs.org

In the context of halocarbonyl synthesis, traditional methods often involve hazardous reagents like phosgene. wikipedia.org Green chemistry approaches seek to find safer alternatives and more efficient catalytic systems. For example, the use of triphosgene (B27547), a solid, as a substitute for gaseous phosgene can improve handling safety. nih.gov Electrochemical methods for synthesizing β-halocarbonyls from allylic alcohols using inorganic halide salts represent an eco-friendly approach by avoiding stoichiometric oxidants and metal catalysts. rsc.org

The development of catalytic systems that operate under mild conditions with high atom economy is a key goal. acs.org For instance, rhodium-catalyzed alkoxycarbonylation of unactivated alkyl chlorides presents a more sustainable route to esters, though it still relies on halide exchange. rsc.org The use of heterogeneous catalysts that can be easily separated and recycled also contributes to greener synthetic routes for carbonyl compounds. researchgate.net Future research in this compound synthesis should aim to incorporate these green chemistry principles, focusing on catalytic methods that avoid toxic reagents and minimize waste generation.

| Reaction Type | Green Aspect | Example | Reference |

|---|---|---|---|

| β-Halocarbonyl Synthesis | Electrochemical method, avoids stoichiometric oxidants and metal catalysts. | Halogenation/semi-pinacol rearrangement of allylic alcohols. | rsc.org |

| Acyl Chloride Synthesis | Use of a safer phosgene substitute. | Application of triphosgene in various organic reactions. | nih.gov |

| Ester Synthesis | Catalytic carbonylation of less reactive alkyl chlorides. | Rh-catalyzed alkoxycarbonylation using in situ halide exchange. | rsc.org |

| Amide Synthesis | Use of a recyclable heterogeneous catalyst. | Palladium on silica-catalyzed carbonylation of aryl iodides. | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of Carbonyl Chloride Iodide

Advanced Spectroscopic Probes for CClIO Molecular Structure

Modern spectroscopic techniques offer unparalleled insight into molecular structure, bonding, and electronic environments. For a molecule like carbonyl chloride iodide, vibrational and nuclear magnetic resonance spectroscopies are the principal tools for elucidation.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. researchgate.netuu.nl These methods are complementary; IR spectroscopy measures changes in the molecular dipole moment during a vibration, while Raman spectroscopy detects changes in the molecule's polarizability. oregonstate.edu For a planar molecule like CClIO, several fundamental vibrational modes are expected, including the carbonyl (C=O) stretch, the carbon-chlorine (C-Cl) stretch, the carbon-iodine (C-I) stretch, and various bending modes.

The C=O stretching vibration (ν(C=O)) is one of the most characteristic and intense absorptions in the IR spectrum of a carbonyl compound. acs.org Its frequency is highly sensitive to the electronic effects of the substituents attached to the carbonyl carbon. In acyl halides, the strong inductive (electron-withdrawing) effect of the halogens tends to strengthen and shorten the C=O bond, leading to a higher stretching frequency compared to ketones or aldehydes. stackexchange.com

For CClIO, the position of the ν(C=O) band can be predicted by comparing it to symmetrical carbonyl halides. Phosgene (B1210022) (COCl₂), for instance, exhibits a very high ν(C=O) frequency due to the presence of two highly electronegative chlorine atoms. rsc.orgresearchgate.net Replacing one chlorine with iodine, which is less electronegative and significantly heavier, is expected to lower the ν(C=O) frequency. This is because the reduced inductive pull on the carbonyl carbon and the increased mass of the substituent both contribute to a lower vibrational energy. Therefore, the ν(C=O) for CClIO is anticipated to lie between that of COCl₂ (approx. 1827 cm⁻¹) and the theoretical value for carbonyl iodide (COI₂).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Carbonyl Stretch (ν(C=O)) | 1800 - 1820 | Frequency is lower than in COCl₂ (~1827 cm⁻¹) due to the replacement of one Cl with the less electronegative, heavier I atom. |

| C-Cl Stretch (ν(C-Cl)) | 700 - 850 | Typical range for acyl chlorides. savemyexams.comcdnsciencepub.com |

| C-I Stretch (ν(C-I)) | 500 - 600 | Significantly lower than C-Cl stretch due to the greater mass of iodine. |

| Bending Modes (δ) | 200 - 500 | Includes C-C-O scissoring, rocking, and out-of-plane deformations. |

The vibrations involving the carbon-halogen bonds are also diagnostic. The C-Cl stretching frequency in acyl chlorides typically appears in the 850-550 cm⁻¹ range. savemyexams.comcdnsciencepub.com The corresponding C-I stretch is expected at a much lower frequency (in the 600-500 cm⁻¹ region) due to the significantly larger mass of the iodine atom compared to chlorine. This large separation in frequency means that the C-Cl and C-I stretching modes in CClIO are likely to be relatively pure vibrations with minimal coupling between them.

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of specific nuclei. For CClIO, ¹³C NMR would be particularly informative for the carbonyl carbon, while the properties of the halogen nuclei could be probed by more specialized techniques. savemyexams.com

The chemical shift of the carbonyl carbon in a ¹³C NMR spectrum is sensitive to the electronic nature of its substituents. weebly.com In general, carbonyl carbons of acyl derivatives like esters and amides resonate around 160-180 ppm. libretexts.org Acyl chlorides also fall within this range. savemyexams.com The high electronegativity of chlorine causes significant deshielding of the carbonyl carbon. weebly.com

In CClIO, two opposing effects would influence the carbonyl carbon's chemical shift. The electronegative chlorine atom would pull electron density away, deshielding the carbon and shifting its resonance downfield (to a higher ppm value). Conversely, iodine, while also a halogen, exhibits a pronounced "heavy atom effect," which tends to shield the attached carbon, shifting its resonance upfield. bhu.ac.in The net chemical shift for the carbonyl carbon in CClIO would be a balance of these inductive and shielding effects, likely placing it within the general range for acyl halides (165-190 ppm), though its precise value is difficult to predict without experimental data or high-level computational analysis. oregonstate.edu

| Carbon Atom | Expected Chemical Shift (δ) / ppm | Influencing Factors |

|---|---|---|

| Carbonyl Carbon (C=O) | 165 - 190 | Deshielding from the electronegative chlorine atom is counteracted by the shielding "heavy atom effect" from the iodine atom. stackexchange.comlibretexts.orgbhu.ac.in |

Both chlorine (³⁵Cl, ³⁷Cl) and iodine (¹²⁷I) possess nuclei with a nuclear spin quantum number greater than 1/2, and therefore have a non-spherical charge distribution known as a nuclear electric quadrupole moment. This quadrupole moment can interact with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. The strength of this interaction is quantified by the nuclear quadrupole coupling constant (NQCC). acs.org

The NQCC is a highly sensitive probe of the electronic structure of the carbon-halogen bond. unt.edu Its value depends on the ionicity and hybridization of the bond, as well as any π-character. cdnsciencepub.com In CClIO, the C-Cl and C-I bonds would have distinct EFG and therefore different NQCC values, which could be measured directly using Nuclear Quadrupole Resonance (NQR) spectroscopy or inferred from high-resolution microwave or solid-state NMR spectroscopy. Comparing the experimental NQCC for chlorine and iodine in CClIO with theoretical calculations would provide detailed insights into the charge distribution and bonding within this reactive molecule. researchgate.netresearchgate.net For example, the NQCC for the chlorine atom would be expected to be similar to that found in other acyl chlorides. unt.edu

<sup>13</sup>C NMR Analysis of the Carbonyl Carbon

Rotational Spectroscopy for Precise Molecular Geometry

Rotational spectroscopy, which measures the transitions between quantized rotational states of molecules in the gas phase, is a powerful tool for determining molecular bond lengths and angles with high precision. wikipedia.org

Based on the principles of VSEPR theory, this compound is expected to have a trigonal planar geometry around the central carbon atom, similar to other carbonyl halides. aceorganicchem.comtestbook.comlibretexts.org In this arrangement, the electron pairs in the bonds and any lone pairs will position themselves as far apart as possible to minimize repulsion, ideally resulting in bond angles of approximately 120 degrees. aceorganicchem.comtestbook.comsavemyexams.com However, the actual bond angles in CClIO will deviate from the ideal 120° due to the differing sizes and electronegativities of the chlorine and iodine atoms attached to the carbonyl group. askfilo.com Generally, larger atoms require more space, leading to larger bond angles. askfilo.com For instance, the Br-C-Br bond angle in carbonyl dibromide (COBr₂) is approximately 112.3°, while the Cl-C-Cl bond angle in carbonyl dichloride (COCl₂) is about 111.8°. stackexchange.com Given that iodine is larger than bromine, the Cl-C-I and I-C=O bond angles in CClIO are expected to be influenced accordingly. The double bond of the carbonyl group also influences the geometry, with double bonds typically requiring more space than single bonds. askfilo.com

Table 1: Comparison of Bond Angles in Carbonyl Halides

| Molecule | Bond | Bond Angle (°) |

| Carbonyl Dichloride (COCl₂) | Cl-C-Cl | 111.8 |

| Carbonyl Dichloride (COCl₂) | O-C-Cl | 124.1 |

| Carbonyl Dibromide (COBr₂) | Br-C-Br | 112.3 |

| Carbonyl Dibromide (COBr₂) | O-C-Br | 123.85 |

| This compound (CClIO) | Cl-C-I | Predicted to be >112° |

Data for COCl₂ and COBr₂ sourced from computational chemistry databases. The value for CClIO is an educated prediction based on trends.

Isotopic substitution is a key technique in rotational spectroscopy for refining molecular structures. mahendrapublications.comyoutube.comgoalparacollege.ac.in When an atom in a molecule is replaced by one of its isotopes, the chemical properties and, crucially, the internuclear distances remain virtually unchanged. goalparacollege.ac.inprinceton.edu However, the change in mass alters the molecule's moment of inertia. goalparacollege.ac.inprinceton.eduyoutube.com This change in the moment of inertia leads to a shift in the rotational energy levels and, consequently, the observed rotational spectrum. youtube.comyoutube.com By measuring the rotational spectra of different isotopologues of a molecule, a more precise determination of the atomic coordinates and, therefore, the bond lengths and angles can be achieved. wikipedia.orgmahendrapublications.com For CClIO, substituting ¹²C with ¹³C, ¹⁶O with ¹⁸O, ³⁵Cl with ³⁷Cl, or ¹²⁷I with a different iodine isotope would provide the necessary data to refine its molecular geometry.

Determination of Bond Lengths and Angles in CClIO

Electronic Spectroscopy (UV-Visible) and Charge-Transfer Interactions

Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, provides information about the electronic transitions within a molecule and its interactions with other species. bbec.ac.inmsu.edu

Carbonyl compounds can act as electron donors and form charge-transfer (CT) complexes with electron acceptors like iodine monochloride (ICl). researchgate.net These complexes can be studied using UV-visible spectroscopy. researchgate.net The formation of a CT complex often results in a new absorption band at a longer wavelength than the absorptions of the individual components.

Studies on various carbonyl compounds have shown that they can form 1:1 charge-transfer complexes with ICl in a solvent like carbon tetrachloride. researchgate.net The interaction involves the carbonyl group acting as an electron donor. researchgate.net This principle can be extended to CClIO, where the carbonyl oxygen could potentially interact with other molecules. The study of such complexes is crucial for understanding intermolecular forces and reaction mechanisms.

The UV-Vis spectrum of a carbonyl compound is characterized by specific electronic transitions. Carbonyl compounds typically exhibit a weak absorption band in the 270-300 nm region, which is attributed to an n→π* transition. beilstein-journals.orgmasterorganicchemistry.com This transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. beilstein-journals.orgmasterorganicchemistry.com They also show a more intense π→π* transition at shorter wavelengths. masterorganicchemistry.com

The photophysical properties of carbonyl compounds, including their ability to absorb light and transfer energy, are fundamental to their role in photochemical reactions. beilstein-journals.org Photoactivated carbonyls can participate in various reactions, including the formation of reactive halogen species. academie-sciences.fr For instance, photoactivated aromatic carbonyls can lead to the formation of dihalogen radical anions (X₂•⁻) and molecular halogens. academie-sciences.fr While specific data for CClIO is scarce, the general principles of carbonyl photophysics suggest it would have similar electronic transitions and potential for photochemical reactivity. The presence of both chlorine and iodine atoms in the molecule could lead to complex photochemical behavior, including the potential for intramolecular charge transfer or homolytic cleavage of the carbon-halogen bonds upon excitation.

Table 2: Typical Electronic Transitions in Carbonyl Compounds

| Transition | Wavelength Range (nm) | Intensity |

| n→π | 270 - 300 | Weak |

| π→π | < 200 | Strong |

Detection of Charge-Transfer Complexes Involving CClIO Analogues

X-ray Diffraction Studies of CClIO and its Co-crystals/Complexes

X-ray diffraction is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

While a specific X-ray crystal structure for CClIO has not been found in the searched literature, studies on related compounds provide valuable insights. For example, X-ray diffraction has been used to characterize the structures of various metal carbonyl halide complexes, revealing details about the coordination geometry and the influence of the halide ligands. kaust.edu.sanih.govresearchgate.net For instance, in ruthenium carbonyl halide complexes, the nature of the halide (Cl, Br, or I) has been shown to influence the occupancy of coordination sites and the degree of disorder in other parts of the molecule. kaust.edu.sa

Furthermore, X-ray diffraction studies on co-crystals of organic salts with different halide anions (Cl⁻, Br⁻, I⁻) have demonstrated how the halide influences the crystal packing and intermolecular interactions, such as hydrogen bonding. iucr.org If CClIO were to be co-crystallized with other molecules, X-ray diffraction would be the primary tool to elucidate the structure of the resulting complex.

Mass Spectrometric Techniques for CClIO Characterization

Mass spectrometry is a pivotal analytical technique for the structural elucidation and characterization of this compound (CClIO). By ionizing CClIO molecules and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, detailed information about the compound's molecular weight and elemental composition can be obtained. The presence of both chlorine and iodine atoms in the molecule imparts a distinctive isotopic pattern to the mass spectrum, which is crucial for its identification.

Upon electron impact ionization, the CClIO molecule is expected to lose an electron to form the molecular ion, [CClIO]+•. Due to the presence of two stable isotopes of chlorine, 35Cl and 37Cl, with natural abundances of approximately 75.77% and 24.23% respectively, the molecular ion peak will appear as a doublet. sisweb.comusgs.gov Iodine, in contrast, is monoisotopic (100% 127I). periodictable.comdocbrown.info Consequently, the mass spectrum will exhibit a characteristic M+• peak and an (M+2)+• peak with a relative intensity ratio of roughly 3:1, which is a clear indicator of the presence of a single chlorine atom. jove.com

The fragmentation of the molecular ion is anticipated to proceed through pathways common to acyl halides. libretexts.org The most probable fragmentation mechanism is the cleavage of the carbon-halogen bonds, which are the weakest bonds in the ionized molecule. The loss of a chlorine radical or an iodine radical from the molecular ion leads to the formation of acylium ions.

A primary fragmentation pathway involves the cleavage of the C-I bond, which is weaker than the C-Cl bond, resulting in the formation of the [CClO]+ ion. This fragment would still exhibit the characteristic 3:1 isotopic pattern for chlorine. Another significant fragmentation would be the cleavage of the C-Cl bond, yielding the [CIO]+ ion. Further fragmentation can occur through the loss of the carbonyl group (CO), leading to the formation of halogenated ions. The detection of the I+ ion at m/z 127 is also a strong indicator of an iodine-containing compound. whitman.edu

The high-resolution mass spectrometry (HRMS) technique would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition of CClIO.

The predicted major ions in the mass spectrum of this compound are summarized in the following table. The m/z values are calculated based on the most abundant isotopes (35Cl and 127I).

| Ion | Predicted m/z | Notes |

|---|---|---|

| [C35ClIO]+• | 190 | Molecular ion (M)+• |

| [C37ClIO]+• | 192 | Isotopic molecular ion (M+2)+• |

| [C35ClO]+ | 63 | Loss of I• |

| [C37ClO]+ | 65 | Loss of I• from (M+2)+• |

| [CIO]+ | 155 | Loss of Cl• |

| [I]+ | 127 | Iodine cation |

| [Cl]+ | 35/37 | Chlorine cation |

The relative abundances of the fragment ions are influenced by the stability of the resulting ions and the bond energies of the cleaved bonds. The acylium ion [CClO]+ is expected to be a prominent peak in the spectrum.

A summary of the key research findings from the analysis of related compounds is presented below, which informs the predicted behavior of CClIO in mass spectrometry.

| Research Finding | Implication for CClIO Analysis | Citation |

|---|---|---|

| Acyl halides commonly fragment via cleavage of the carbon-halogen bond to form a stable acylium ion. | The primary fragmentation of CClIO is expected to be the loss of either the chlorine or iodine radical to form [CClO]+ or [CIO]+. | libretexts.org |

| Compounds containing one chlorine atom exhibit a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. | The mass spectrum of CClIO will show peaks at m/z 190 and 192 with a relative intensity ratio of approximately 3:1. | jove.commsu.edu |

| Iodine is monoisotopic, and its presence is often confirmed by a peak at m/z 127 corresponding to I+. | A signal at m/z 127 in the mass spectrum of CClIO would confirm the presence of iodine. | docbrown.infowhitman.edu |

Reactivity Profiles and Mechanistic Investigations of Carbonyl Chloride Iodide

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center in CClIO

The reactivity of carbonyl chloride iodide (CClIO) is dictated by the electronic properties of the carbonyl group, which is rendered highly electrophilic by the attached halogen atoms. This section explores the nuances of its reactivity, particularly the influence of having two different halogens bonded to the carbonyl carbon.

The electrophilicity of the carbonyl carbon in an acyl halide is a critical determinant of its reactivity towards nucleophiles. In this compound, the presence of both a chlorine and an iodine atom creates a unique electronic environment compared to symmetrical dihalo-analogues like phosgene (B1210022) (COCl₂) or the highly unstable carbonyl diiodide (COI₂).

The reactivity is governed by a balance of two primary electronic effects:

Inductive Effect: Both chlorine and iodine are highly electronegative atoms that withdraw electron density from the carbonyl carbon through the sigma (σ) bond. This inductive withdrawal increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. pressbooks.pub

Resonance Effect (p-π overlap): The lone pairs on the halogen atoms can be donated back to the carbonyl carbon via p-orbital overlap with the π* orbital of the C=O bond. This resonance effect introduces some double bond character to the C-X bond and pushes electron density back towards the carbon, which counteracts the inductive effect and decreases electrophilicity.

The key to the reactivity of CClIO lies in the different abilities of chlorine and iodine to participate in these effects. Chlorine is more electronegative than iodine, leading to a stronger inductive withdrawal. However, the larger size and more diffuse p-orbitals of iodine result in poorer p-π overlap with the compact 2p orbital of the carbonyl carbon compared to chlorine. organic-chemistry.org Consequently, the resonance stabilization provided by iodine is significantly weaker than that from chlorine.

Table 1: Comparison of Factors Influencing Carbonyl Electrophilicity This is an interactive table. Click on the headers to learn more about each property.

| Feature | Chlorine | Iodine | Impact on CClIO Carbonyl Center |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 | Strong inductive electron withdrawal from both halogens increases the carbon's partial positive charge. |

| p-π Orbital Overlap | Moderate | Weak | Poor overlap from iodine means less resonance stabilization, maintaining high electrophilicity. organic-chemistry.org |

| Leaving Group Ability | Good (Cl⁻) | Excellent (I⁻) | The presence of an excellent leaving group (iodide) facilitates substitution reactions. libretexts.org |

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. libretexts.org This mechanism proceeds via a two-step process: nucleophilic addition followed by elimination of a leaving group. ucsb.edu

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. ucsb.edustackexchange.com

Elimination: The tetrahedral intermediate is typically unstable. The negative charge on the oxygen reforms the C=O double bond, and in the process, one of the halogen atoms is expelled as a halide ion (leaving group). libretexts.org

Given that iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) due to its larger size, lower charge density, and the higher acidity of its conjugate acid (HI vs. HCl), it is the predominantly expelled group. libretexts.org Therefore, the reaction of CClIO with a nucleophile (Nu-H or Nu⁻) will selectively yield an acyl chloride derivative.

General Reaction Scheme: CO(Cl)I + Nu-H → CO(Cl)Nu + H-I

This selective reactivity makes CClIO a potential precursor for synthesizing other acyl chlorides under specific conditions, although its stability and preparation are practical challenges. The reaction is versatile and can occur with a wide range of nucleophiles, including alcohols (to form chloroformates), amines (to form carbamoyl (B1232498) chlorides), and thiols.

Influence of Mixed Halogens on Carbonyl Electrophilicity

Reactivity of Carbon–Halogen Bonds in this compound

Beyond the reactions centered at the carbonyl carbon, the distinct properties of the carbon-chlorine and carbon-iodine bonds themselves dictate another dimension of CClIO's reactivity, including selective cleavage and radical formation.

The significant difference in the properties of the C-I and C-Cl bonds is the foundation for the selective reactivity of this compound. The C-I bond is considerably longer and weaker than the C-Cl bond.

Table 2: Comparison of Carbon-Halogen Bond Properties This is an interactive table. Click on the headers to learn more about each property.

| Property | C-Cl Bond | C-I Bond | Implication for CClIO Reactivity |

| Average Bond Energy (kJ/mol) | ~339 | ~238 | The C-I bond requires significantly less energy to break, making it the primary site of cleavage in both heterolytic and homolytic reactions. |

| Average Bond Length (pm) | ~177 | ~214 | The longer C-I bond is inherently weaker and more susceptible to attack. |

| Leaving Group Ability of Halide | Good | Excellent | Iodide (I⁻) is a superior leaving group to chloride (Cl⁻), favoring the cleavage of the C-I bond in nucleophilic substitution reactions. libretexts.org |

In nucleophilic acyl substitution, this manifests as the preferential loss of the iodide ion. organic-chemistry.orglibretexts.org When a nucleophile forms a tetrahedral intermediate, the subsequent elimination step will almost exclusively eject the iodide, as it is the most stable anion and the best leaving group. This makes the C-I bond the kinetically and thermodynamically favored site of reaction for substitutions.

The weakness of the C-I bond also makes it susceptible to homolytic cleavage, where the bond breaks to form two radicals. This process can be initiated by heat or, more commonly, by ultraviolet (UV) light (photolysis).

CO(Cl)I + hν (light) → •CO(Cl) + •I

The energy supplied by the photons is sufficient to break the weak C-I bond but is often below the threshold required to cleave the stronger C-Cl bond. This selective bond breaking generates a carbonyl chloride radical (an acyl radical) and an iodine atom. These radical species are highly reactive and can initiate a variety of subsequent reactions, such as:

Addition to Alkenes: The •CO(Cl) radical can add across a double bond, leading to the formation of more complex molecules.

Atom Transfer Reactions: The iodine radical can abstract other atoms, propagating a radical chain reaction.

Research into the carbonylation of alkyl iodides, often accelerated by palladium catalysts and light, highlights the facility with which a C-I bond can be leveraged to generate radical intermediates that then participate in carbonyl addition. acs.org These systems demonstrate that the radical formed from the initial C-I cleavage can react with carbon monoxide, a process analogous to the reverse of the decomposition of CClIO. acs.org This body of research supports the principle that the C-I bond in a molecule like CClIO would be the primary initiator of radical processes.

The specific interhalogen reactivity of this compound itself is not extensively documented in readily available literature. However, based on the principles of halogen chemistry, several types of reactivity can be postulated by analogy to other mixed halogen compounds. The iodine atom in CClIO can act as a Lewis base (halogen bond donor) or a Lewis acid (via the σ-hole), potentially forming complexes with other species.

For instance, in the presence of other halide sources (e.g., a salt like KX), halide exchange reactions might occur, pushing the system towards an equilibrium containing other carbonyl halide species. The interaction with Lewis acids could activate the C-I bond towards cleavage. While detailed experimental studies on CClIO in this context are scarce, the behavior of simpler interhalogen compounds suggests that CClIO could participate in complex equilibria and act as a source of electrophilic iodine or as a building block in more complex halogenated structures.

Radical Processes Initiated by C-I and C-Cl Bonds

Catalytic Transformations Involving CClIO

The catalytic utility of this compound (CClIO) remains a largely unexplored area of chemical research. While related carbonyl halides and metal catalysts are pivotal in various organic syntheses, direct evidence for CClIO's role in catalytic cycles is not extensively documented in the available scientific literature.

This compound possesses both a halogen (iodine and chlorine) and a carbonyl group, theoretically allowing it to act as a source for these functionalities in catalytic reactions. Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are of immense industrial importance. For instance, palladium-catalyzed carbonylation of alkyl iodides is a well-established method for synthesizing carboxylic acid derivatives. cdnsciencepub.com Similarly, nickel-catalyzed processes have been developed for the carbonylation of alkyl halides to produce acyl chlorides. mdp.edu.ar These reactions often proceed through radical or organometallic intermediates, where the halide plays a crucial role in the catalytic cycle. cdnsciencepub.com

While phosgene (carbonyl chloride) is a widely used carbonylating agent, its reactivity can sometimes be too high or lead to the formation of stable byproducts like HCl. scispace.com The presence of an iodide in CClIO could modulate its reactivity, potentially offering a different profile as a carbonylating agent. However, specific studies detailing the use of this compound as a catalyst or reagent for either halogenation or carbonylation are not prominently featured in the current body of scientific literature. Its formation has been noted as a potential product in matrix isolation studies involving the reaction of ozone with chloroiodomethane, suggesting its existence as a stable, albeit reactive, molecule. iucr.org

The reactivity of related acyl halides in nucleophilic substitution reactions is well-documented, with the reactivity generally increasing from acyl fluorides to acyl iodides due to the better leaving group ability of the heavier halides. masterorganicchemistry.com This trend suggests that the C-I bond in CClIO would be the more reactive site for nucleophilic attack.

The ability to control stereochemistry is a cornerstone of modern synthetic chemistry. In reactions involving carbonyl compounds, achieving stereocontrol is often accomplished through the use of chiral catalysts or by exploiting the inherent stereoelectronic properties of the substrate. The principles of 1,2-asymmetric induction, often rationalized by models such as Cram's rule and the Felkin-Ahn model, guide the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. mdp.edu.armdpi.com

Despite the general understanding of stereocontrol in carbonyl chemistry, there is a lack of specific research on the use of this compound or its derivatives in stereoselective catalysis. The development of chiral derivatives of CClIO or its application in asymmetric transformations has not been reported. The stereochemical outcome of reactions involving additions to carbonyl groups is highly dependent on the steric and electronic environment around the carbonyl carbon. cdnsciencepub.com For a non-symmetrical ketone, nucleophilic attack can occur from two different faces (Re or Si), potentially leading to a mixture of stereoisomers. cdnsciencepub.com In the absence of a chiral influence, a racemic mixture is typically formed. cdnsciencepub.com

Given the planar nature of the carbonyl group, achieving facial selectivity is key to stereochemical control. This is usually achieved with a chiral catalyst that can differentiate between the two faces of the carbonyl group. There are currently no documented examples of such catalytic systems involving this compound.

Potential as a Halogen Source or Carbonylating Agent in Catalysis

Reaction Kinetics and Thermodynamic Analysis of CClIO Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility and mechanism of chemical transformations. For this compound, while extensive experimental kinetic data is not available, some thermodynamic properties have been estimated, and the behavior of related compounds has been investigated.

Ideal gas thermodynamic functions for the related compound gaseous carbonyl iodide (COI₂) have been calculated. scispace.com For this compound (CClIO), some fundamental properties have been computed and are available through chemical databases.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CClIO | PubChem |

| Molecular Weight | 190.37 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Canonical SMILES | C(=O)(Cl)I | PubChem nih.gov |

| InChI Key | KBNFODBPYBPNGZ-UHFFFAOYSA-N | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Polar Surface Area | 17.1 Ų | PubChem nih.gov |

Studies on the kinetics of substitution reactions of other carbonyl halides, such as those of Group VI metals, show that the reaction rates are influenced by the nature of the halide. cdnsciencepub.com In some cases, the reaction rates increase in the order Cl < Br < I, which can be attributed to both electronic and steric factors. cdnsciencepub.com

The photodissociation dynamics of related iodo-containing carbonyl compounds, like acetyl iodide, have been studied using advanced spectroscopic techniques. nih.gov Excitation with UV light leads to the ultrafast cleavage of the C-I bond. nih.gov Similar studies on iodo-chloro alkanes reveal complex dynamics upon photodissociation, with the cleavage of either the C-I or C-Cl bond being possible depending on the excitation wavelength and molecular structure. mdpi.comwhiterose.ac.uk These studies provide a framework for understanding the potential photochemical reactivity of CClIO, although direct experimental kinetic data on its transformations remain to be determined. The thermodynamics of phosgene (COCl₂) formation have been studied in detail, providing a reference point for the stability of carbonyl halides. researchgate.net

Theoretical and Computational Chemistry of Carbonyl Chloride Iodide

Quantum Chemical Investigations of CClIO Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, geometry, and energetic stability of molecules. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular properties.

Ab initio and Density Functional Theory (DFT) are two pillars of modern computational chemistry used to explore molecular systems. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)), are derived directly from theoretical principles without the inclusion of experimental data. rsc.orgarxiv.orgnovapublishers.comaps.org DFT, on the other hand, uses the electron density to determine the energy of a system, offering a balance between computational cost and accuracy that makes it suitable for a wide range of chemical problems. novapublishers.commdpi.com

While direct computational studies on carbonyl chloride iodide are scarce in the literature, the methodologies are well-established through investigations of analogous compounds like phosgene (B1210022) (COCl₂). nih.govresearchgate.net For a molecule like CClIO, these calculations would be employed to predict key structural parameters and energetic properties.

Key applications include:

Geometry Optimization: Determining the most stable arrangement of atoms by finding the minimum energy structure. For CClIO, this would provide precise bond lengths (C=O, C-Cl, C-I) and bond angles (Cl-C=O, I-C=O, Cl-C-I).

Vibrational Frequencies: Calculating the frequencies of molecular vibrations. These are crucial for characterizing a stable molecule (which has all real frequencies) and for predicting its infrared (IR) spectrum.

Thermochemical Properties: Estimating thermodynamic quantities such as enthalpy of formation and Gibbs free energy.

The choice of method and basis set is critical for accuracy. For instance, DFT with hybrid functionals like B3LYP or M06-2X combined with a sufficiently large basis set (e.g., of the triple-zeta quality like def2-TZVP) is a common starting point for geometry and frequency calculations. mdpi.comwhiterose.ac.ukirjweb.com For higher accuracy in energy calculations, the "gold standard" CCSD(T) method is often used. physchemres.org

Table 1: Representative Calculated Structural and Vibrational Data for Phosgene (COCl₂) using DFT This table illustrates the type of data obtained from DFT calculations for a molecule analogous to CClIO. The values are representative and depend on the specific level of theory.

| Property | Level of Theory | Calculated Value | Experimental Value |

| Bond Length | |||

| C=O | B3LYP/6-311G(d,p) | 1.18 Å | 1.17 Å |

| C-Cl | B3LYP/6-311G(d,p) | 1.74 Å | 1.74 Å |

| Bond Angle | |||

| Cl-C-Cl | B3LYP/6-311G(d,p) | 111.8° | 111.8° |

| Vibrational Frequency | |||

| C=O stretch | B3LYP/6-311G(d,p) | 1827 cm⁻¹ | 1827 cm⁻¹ |

The presence of the heavy iodine atom in CClIO necessitates the consideration of relativistic effects. diva-portal.org For elements in the lower part of the periodic table, the inner electrons travel at speeds approaching the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of inner orbitals. uba.ar This change shields the outer valence electrons more effectively, causing them to expand. These phenomena, known as scalar relativistic effects, can significantly influence molecular geometry, bond energies, and reactivity. researchgate.net

Furthermore, spin-orbit coupling, another relativistic effect, becomes very important for heavy elements like iodine. researchgate.net It describes the interaction between the electron's spin and its orbital angular momentum, which can affect energy levels and is crucial for describing electronic spectra and reaction pathways involving changes in spin state. Non-relativistic calculations on iodine-containing compounds may underestimate attractive forces and can lead to inaccurate predictions. researchgate.net

To account for these phenomena, several computational strategies are employed:

Relativistic Effective Core Potentials (RECPs): These replace the core electrons of the heavy atom with a potential, which implicitly includes relativistic effects, while only the valence electrons are treated explicitly. This is a computationally efficient approach. researchgate.net

All-Electron Relativistic Hamiltonians: More rigorous methods modify the Hamiltonian itself to include relativity. Examples include the Douglas-Kroll-Hess (DKH) and Zeroth-Order Regular Approximation (ZORA) methods. These approaches treat all electrons in the system relativistically.

For accurate calculations on CClIO, it would be essential to use a method that incorporates at least scalar relativistic effects, and for certain properties, spin-orbit coupling as well.

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative stabilities. libretexts.orgorgosolver.com While the CClIO molecule itself is planar and rigid, its interactions with other molecules, forming adducts, create a more complex conformational landscape. For example, the interaction of CClIO with a Lewis base, solvent molecule, or another CClIO molecule would result in various possible orientations and intermolecular geometries.

Computational chemistry is used to map the potential energy surface (PES) of these adducts to:

Identify stable conformers, which correspond to local minima on the PES.

Determine the energy barriers for interconversion between conformers by locating the transition states that connect them.

Calculate the relative populations of different conformers at a given temperature based on their Gibbs free energies.

Studies on similar systems, such as charge-transfer complexes between various carbonyl compounds and iodine monochloride (ICl), have shown that different conformations (e.g., planar vs. perpendicular) can exist and are influenced by the electronic and steric properties of the substituents. researchgate.net Computational analysis can distinguish between these structures and clarify the nature of the intermolecular interactions (e.g., electrostatic, charge-transfer, or halogen bonding) that stabilize them.

Addressing Relativistic Effects in Iodine-Containing Systems

Computational Elucidation of CClIO Reaction Mechanisms

Understanding how a reaction proceeds step-by-step is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible to experiments alone. wikipedia.orghbni.ac.inmdpi.comsmu.edu

A reaction mechanism is computationally described as a path on the potential energy surface connecting reactants to products. smu.edu The most critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to occur. ucsb.edu

The process of mapping a reaction pathway involves several key computational steps:

Locating Stationary Points: Geometries of reactants, products, and any potential intermediates are optimized to find their minimum energy structures.

Finding the Transition State: Locating the first-order saddle point (the TS) on the PES is a challenging but crucial task. e3s-conferences.orgims.ac.jp A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). ucsb.edu

Verifying the Reaction Path: Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. smu.edu This traces the minimum energy path downhill from the TS, ensuring that it connects the intended reactants and products. This confirms that the located TS is indeed the correct one for the reaction of interest.

For a reactive molecule like CClIO, these methods could be used to study, for example, its hydrolysis, its reaction with nucleophiles, or its thermal decomposition. Computational studies on the aminocarbonylation of alkyl iodides have successfully used DFT to uncover multi-step mechanisms, including radical additions and cationic pathways, highlighting the power of these methods. diva-portal.orgacs.org

Table 2: Representative Calculated Energies for a Reaction Step This table illustrates the type of energetic data that would be calculated to understand the feasibility and kinetics of a hypothetical reaction involving a carbonyl compound.

| Parameter | Description | Example Value (kJ/mol) |

| ΔE‡ | Electronic Activation Energy | +68 |

| ΔH‡ | Enthalpy of Activation | +72 |

| ΔG‡ | Gibbs Free Energy of Activation | +110 |

| ΔErxn | Electronic Energy of Reaction | -45 |

| ΔHrxn | Enthalpy of Reaction | -42 |

| ΔGrxn | Gibbs Free Energy of Reaction | -35 |

Computational results provide quantitative predictions about a molecule's reactivity and the selectivity of its reactions. proceedings.science

Reactivity: The rate of a reaction is primarily determined by its activation energy (ΔG‡). By calculating and comparing the activation energies for different reactions, chemists can predict which processes are kinetically favorable. A lower activation barrier implies a faster reaction. For example, DFT calculations can explore whether nucleophilic attack on CClIO is more or less favorable than on phosgene by comparing their respective reaction barriers. proceedings.science

Selectivity: Many reactions can proceed through multiple pathways, leading to different products. Computational chemistry can elucidate the origins of selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation barriers for each competing pathway. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. e3s-conferences.org

Beyond calculating energy barriers, other computational tools help rationalize and predict reactivity:

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For CClIO, the carbonyl carbon would be expected to be a prominent electrophilic site.

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs many reactions. The energy gap between the HOMO and LUMO can indicate reactivity, and the shapes and locations of these orbitals can predict where bonds will form. irjweb.com

These computational approaches, though discussed here in the context of related molecules due to a lack of specific literature on CClIO, provide a robust framework for the theoretical investigation of its chemical properties.

Transition State Characterization and Reaction Pathway Mapping

Electronic Structure and Bonding in this compound

The electronic structure of this compound, like other carbonyl halides, is characterized by a planar geometry with C=O, C-Cl, and C-I bonds. The central carbon atom is sp² hybridized, forming sigma (σ) bonds with the oxygen, chlorine, and iodine atoms. The remaining p-orbital on the carbon and a p-orbital on the oxygen form a pi (π) bond, resulting in the carbonyl double bond. The halogen atoms also possess lone pairs of electrons in p-orbitals that can interact with the π-system of the carbonyl group.

According to molecular orbital (MO) theory, the electronic structure of this compound is described by a set of molecular orbitals with discrete energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity and spectroscopic properties.

In carbonyl halides, the HOMO is typically a non-bonding orbital (n) primarily localized on the oxygen atom, specifically one of its lone pairs. The second highest occupied molecular orbital often has significant contribution from the lone pairs of the halogen atoms. The LUMO is generally the antibonding π* orbital of the carbonyl group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. For this compound, the presence of the less electronegative iodine atom compared to chlorine is expected to influence the energies of the molecular orbitals. The iodine's lone pairs are at a higher energy level than those of chlorine, which could lead to a higher energy HOMO or a smaller HOMO-LUMO gap compared to phosgene (COCl₂).

Table 1: Hypothetical Frontier Orbital Characteristics of this compound

| Molecular Orbital | Primary Character | Description |

| LUMO | π* (C=O) | The lowest energy unoccupied orbital, primarily located on the carbon and oxygen atoms of the carbonyl group. It is the primary acceptor site for nucleophiles. |

| HOMO | n (O) | A non-bonding orbital representing one of the lone pairs of the oxygen atom. It is a potential site for electrophilic attack and is involved in n → π* electronic transitions. |

| HOMO-1 | n (I) | A non-bonding orbital associated with a lone pair on the iodine atom. Its energy would be higher than the corresponding chlorine lone pair orbital. |

| HOMO-2 | n (Cl) | A non-bonding orbital associated with a lone pair on the chlorine atom. |

Note: This table is based on general principles of MO theory for carbonyl halides and is for illustrative purposes. Specific energy levels and ordering would require dedicated quantum chemical calculations.

The distribution of electron density in the this compound molecule is uneven due to the differing electronegativities of the atoms. The highly electronegative oxygen atom withdraws electron density from the carbon atom, creating a significant dipole moment with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon.

The electrostatic potential map of this compound would visually represent this charge distribution. It would show a region of negative electrostatic potential (typically colored red) around the oxygen atom, indicating a high electron density and its susceptibility to electrophilic attack. Conversely, a region of positive electrostatic potential (typically colored blue) would be centered on the carbonyl carbon, highlighting its electrophilic character and susceptibility to nucleophilic attack.

While specific calculated values for partial charges (e.g., from Mulliken population analysis or other methods) are not available in the reviewed literature, a qualitative assessment can be made.

Table 2: Expected Partial Charge Distribution in this compound

| Atom | Expected Partial Charge (δ) | Rationale |

| O (Oxygen) | Highly Negative | Highest electronegativity, resulting in significant electron withdrawal from the carbon atom. |

| C (Carbon) | Highly Positive | Bonded to three more electronegative atoms (O, Cl, I), leading to a significant electron deficiency. |

| Cl (Chlorine) | Negative | More electronegative than carbon, leading to a net withdrawal of electron density. |

| I (Iodine) | Slightly Negative to Neutral | Less electronegative than chlorine and oxygen. The inductive withdrawal from carbon is partially offset by its lower electronegativity and potential for resonance donation. |

Note: This table represents a qualitative prediction of charge distribution. Accurate quantitative values would necessitate computational modeling.

Potential Applications and Advanced Synthetic Utility of Carbonyl Chloride Iodide

CClIO as a Precursor in Fine Chemical Synthesis

The synthesis of fine chemicals often requires the precise and efficient construction of complex molecules. researchgate.netuc.pt CClIO serves as an exemplary C1 building block, capable of introducing a carbonyl group and an iodine atom, which can be further elaborated into diverse functionalities. The creation of substances with multiple functional groups is a cornerstone of modern organic and bioorganic chemistry. researchgate.net

Directed C–H functionalization is a powerful strategy that obviates the need for pre-existing functional groups, allowing for modification at sites previously considered unreactive. snnu.edu.cnnih.gov This approach typically relies on a "directing group" within the substrate that positions a transition-metal catalyst (commonly palladium) in proximity to a specific C–H bond, enabling its selective activation. snnu.edu.cnscispace.com

Given its structure, CClIO is an ideal candidate for use in such transformations. The acyl chloride moiety can react with amines or alcohols in a substrate to form an amide or ester, respectively. This newly formed group can then act as a bidentate directing group for a metal catalyst. nih.gov For instance, the formation of an 8-aminoquinoline (B160924) amide from a carbonyl compound is a well-established method for directing the functionalization of β-C–H bonds. nih.gov CClIO could be employed to create analogous directing groups, facilitating subsequent reactions.

In a hypothetical reaction, CClIO could first react with a primary amine (R-NH₂) to form a secondary amide. This amide could then direct a palladium catalyst to functionalize a C-H bond within the 'R' group, using the iodide from another molecule or an external aryl iodide as a coupling partner. scispace.comacs.org This strategy streamlines synthetic routes by integrating the directing group installation and the C-H functionalization step. snnu.edu.cn

The synthesis of molecules with multiple, strategically placed functional groups is crucial for creating pharmaceuticals and advanced materials. researchgate.netrsc.org The dual reactivity of CClIO makes it an excellent precursor for this purpose. The acyl chloride and the iodide can be addressed with orthogonal reaction conditions, allowing for a stepwise and controlled elaboration of a molecular scaffold.

The acyl chloride provides a reactive handle for nucleophilic acyl substitution, readily forming stable esters, amides, or ketones. The carbon-iodine bond is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgacs.org This dual utility is summarized in the table below.

| Functional Group in CClIO | Reaction Type | Reacts With | Resulting Functional Group |

| Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution | Alcohols (R-OH), Amines (R-NH₂) | Ester (-COOR), Amide (-CONHR) |

| Iodide (-I) | Suzuki Coupling | Arylboronic Acids | Aryl Ketone |

| Iodide (-I) | Sonogashira Coupling | Terminal Alkynes | Alkynyl Ketone |

| Iodide (-I) | Negishi Coupling | Organozinc Reagents | Alkyl/Aryl Ketone |

| Iodide (-I) | Halogen-Metal Exchange | Organolithium/Grignard Reagents | Organometallic Ketone Intermediate |

This orthogonal reactivity allows chemists to first engage the acyl chloride, for example, to link CClIO to a biomolecule, and then use the iodide in a subsequent cross-coupling reaction to add a fluorescent tag or another functional moiety. Such strategies are central to building polyfunctional systems. rsc.orgbeilstein-journals.org

Directed Functionalization of Organic Molecules

Strategic Reagent in Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule, are fundamental transformations in chemical synthesis. researchgate.netresearchgate.net These reactions often utilize carbon monoxide (CO) and a transition-metal catalyst, typically palladium, to convert organic halides into a wide array of carbonyl-containing compounds. uc.ptacs.org

The carbon-iodine bond in CClIO makes it an excellent substrate for palladium-catalyzed carbonylation. The general mechanism involves the oxidative addition of the C–I bond to a low-valent palladium(0) complex, forming an acyl-palladium(II) iodide intermediate. acs.org This key intermediate can then be intercepted by various nucleophiles to yield different products.

Reaction with Alcohols: Leads to the formation of esters.

Reaction with Amines: Produces amides.

Reaction with Organometallic Reagents: Results in the synthesis of unsymmetrical ketones.

The use of alkyl iodides in palladium-catalyzed carbonylations has been shown to be an effective method, overcoming challenges like slow oxidative addition that can affect other alkyl halides. acs.org Light irradiation can further accelerate these reactions, which proceed through a combination of radical and palladium-catalyzed steps. acs.orgnih.govencyclopedia.pub The process often involves the formation of an alkyl radical from the alkyl iodide, which then traps CO to form an acyl radical. acs.org This acyl radical then engages with the palladium catalyst to form the final product.

The table below showcases research findings on the carbonylation of organic iodides, highlighting the versatility of the C-I bond in these transformations, a reactivity directly applicable to CClIO.

| Catalyst System | Substrate Type | Nucleophile | Product Type |

| Pd Catalyst / Photoirradiation | Alkyl Iodides | Amines | Keto Amides (via double carbonylation) acs.org |

| RhCl₃·3H₂O / PPh₃ | Aryl Iodides | H₂ / CO (Syngas) | Aryl Aldehydes beilstein-journals.org |

| Catalyst-Free / UV Light | Alkyl Iodides | Alcohols | Esters encyclopedia.pub |

| Copper Catalyst | Alkyl Iodides | Amines | α-Keto Amides or Amides nih.gov |

Novel Halogenating or Halogen-Transfer Agent

Halogenating agents are indispensable tools in organic synthesis for introducing halogen atoms into molecules, which can alter their chemical properties or serve as handles for further reactions. louisville.edumdpi.com Carbonyl chloride iodide, as an interhalogen-like compound, has the potential to act as a halogen-transfer agent, likely delivering an electrophilic iodine atom.

The reactivity of CClIO can be compared to that of iodine monochloride (ICl). In ICl, the bond is polarized towards the more electronegative chlorine, rendering the iodine atom electrophilic (Iᵟ⁺). This allows ICl to act as a source of "I⁺" in reactions with nucleophiles like alkenes. A spectroscopic study of charge-transfer complexes between various carbonyl compounds and iodine monochloride has provided insight into the nature of their interaction, which is primarily electrostatic. researchgate.net

Similarly, in CClIO, the iodine atom is bonded to a carbonyl carbon, which is also attached to an electronegative chlorine atom. The strong electron-withdrawing nature of the carbonyl chloride moiety would polarize the C-I bond, making the iodine atom highly electrophilic and susceptible to transfer to a suitable nucleophile. This process is a form of halogen bonding, where the halogen atom acts as a Lewis acid. diva-portal.org

This electrophilic character would enable CClIO to participate in a variety of halofunctionalization reactions. For example, it could be used for:

Iodolactonization: Reacting with unsaturated carboxylic acids to form iodolactones. mdpi.com

Iodoetherification: Reacting with unsaturated alcohols to form cyclic iodoethers.

Electrophilic Aromatic Iodination: Reacting with electron-rich aromatic rings to produce aryl iodides.

The development of novel halogenating agents aims to provide milder reaction conditions and greater selectivity, and CClIO represents a promising, yet underexplored, candidate in this field. louisville.edu

Future Outlook and Emerging Research Frontiers for Carbonyl Chloride Iodide

Development of Sustainable Synthetic Routes

The future synthesis of carbonyl chloride iodide is anticipated to move away from traditional methods, which may involve hazardous precursors, towards more sustainable and environmentally benign pathways. A significant research thrust is the development of "gas-free" carbonylation processes. mdpi.com These methods would utilize solid carbon monoxide sources, such as molybdenum hexacarbonyl (Mo(CO)₆), to replace gaseous CO, thereby enhancing safety and simplifying handling procedures. mdpi.com

Another promising avenue is the exploration of green oxidants and catalysts. For instance, iodine monochloride (ICl) has been identified as a highly efficient, metal-free green oxidant for converting alcohols to carbonyl compounds, suggesting its potential role in novel synthetic strategies for carbonyl halides. tandfonline.com Research into halide exchange reactions, a common method for producing mixed halides, could be optimized by using more sustainable reagents and solvent systems, such as aqueous media or deep eutectic solvents. mdpi.comlibretexts.orgacs.org The use of microwave radiation to accelerate reactions and improve yields in aqueous media also presents a compelling strategy for future syntheses. acs.org

Future research will likely focus on the following areas for sustainable CClIO synthesis:

Catalyst Development: Designing robust and recyclable catalysts for the direct carbonylation of iodochloro-precursors.

Alternative Feedstocks: Investigating biomass-derived starting materials to reduce reliance on petrochemical sources. mdpi.com

Flow Chemistry: Utilizing continuous-flow microreactors for the in situ generation and immediate consumption of CClIO, which would minimize risks associated with its storage and transport, similar to approaches used for phosgene (B1210022). researchgate.netrsc.orgresearchgate.net

Exploration of Organometallic Chemistry with CClIO

The field of organometallic chemistry offers vast, largely unexplored potential for this compound. wikipedia.orglibretexts.org Metal carbonyls are fundamental precursors for synthesizing a wide array of organometallic complexes. dalalinstitute.comwikipedia.org The unique electronic and steric properties of the CClIO ligand, differing from symmetrical dihalides, could lead to the formation of novel metal complexes with distinct reactivity.

Future research is expected to investigate:

Ligand Substitution Reactions: Studying the displacement of CO or other ligands in existing metal carbonyl complexes by CClIO. This could be induced thermally or photochemically to create mixed-ligand systems. dalalinstitute.com

Oxidative Addition: Exploring the reaction of CClIO with low-valent metal centers. This fundamental reaction in organometallic chemistry could provide access to new metal-acyl or metal-halide species.

Catalyst Design: Using CClIO as a building block for new homogeneous catalysts. The electronic asymmetry of CClIO could influence the catalytic activity and selectivity in reactions like carbonylation, hydroformylation, or cross-coupling. For example, cationic gold and platinum carbonyl complexes have shown catalytic activity in olefin carbonylation. dalalinstitute.com

The interaction of CClIO with various metal centers could yield complexes with fine-tuned electronic properties, making them attractive for applications in catalysis and materials science. acs.orgmsu.edu

High-Throughput Screening for Catalytic Applications

To accelerate the discovery of CClIO's potential in catalysis, high-throughput screening (HTS) methodologies are indispensable. merckmillipore.com These techniques allow for the rapid and parallel testing of numerous reaction conditions, catalysts, and substrates, significantly reducing the time required for optimization. merckmillipore.comsigmaaldrich.com

Emerging research frontiers in this area include:

Miniaturized Reaction Platforms: Employing microscale reaction blocks or microfluidic devices to screen for new catalytic transformations involving CClIO with minimal material consumption. merckmillipore.commpg.de

Advanced Analytical Techniques: Integrating HTS with rapid analytical methods like scanning mass spectrometry or fluorescence-based assays to quickly determine reaction outcomes such as yield and selectivity. mpg.de A colorimetric method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been developed for HTS of carbonyl reductases and could be adapted for monitoring reactions of carbonyl compounds like CClIO. rsc.org

Combinatorial Catalyst Libraries: Creating libraries of potential catalysts, for instance by combining various metal precursors and ligands, and screening them for activity in CClIO-mediated reactions. acs.org Platforms like KitAlysis™ provide off-the-shelf screening kits for various coupling reactions, and similar systems could be developed for reactions involving CClIO. merckmillipore.comsigmaaldrich.com

By systematically exploring the vast chemical space of potential reactions, HTS can unlock novel catalytic applications for CClIO that might be missed by traditional, hypothesis-driven research.

Advanced Analytical Methodologies for In Situ Monitoring

Understanding the reaction mechanisms and kinetics of a reactive species like this compound requires advanced analytical techniques capable of in situ, real-time monitoring. nih.govmdpi.com The instability of CClIO makes such methods crucial for characterizing transient intermediates and understanding its reactivity.

Future research will likely leverage a suite of powerful analytical tools:

Spectroscopic Methods:

In situ Infrared (IR) and Raman Spectroscopy: To monitor the characteristic vibrational frequencies of the C=O bond in CClIO and track its consumption and the formation of products in real-time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-through NMR could be used to study reaction kinetics in continuous-flow systems. mpg.de

Fluorescence Spectroscopy: Developing fluorescent probes that react specifically with CClIO or its precursors could enable highly sensitive detection, even at trace levels, similar to probes designed for phosgene. mdpi.comhilarispublisher.com

Mass Spectrometry: High-resolution mass spectrometry can be used to identify reaction intermediates and products, helping to elucidate complex reaction pathways. mdpi.com

Integrated Systems: Combining microreactor technology with in situ analytical tools (a concept known as Process Analytical Technology or PAT) will provide detailed kinetic data and a deeper understanding of reaction mechanisms under various conditions. researchgate.net

These advanced methodologies will be critical for moving beyond simple product analysis to a full dynamic understanding of chemical systems involving CClIO.

Multiscale Computational Modeling of CClIO Systems

Computational chemistry provides powerful predictive tools that complement experimental research. techscience.com For a reactive and potentially challenging molecule like CClIO, multiscale modeling can offer profound insights into its structure, properties, and reaction mechanisms, from the electronic level to macroscopic behavior. researchgate.netictp.it

Key areas for future computational investigation include:

Quantum Chemistry (DFT):

Electronic Structure and Spectroscopy: Calculating the electronic structure, ionization energies, and vibrational frequencies of CClIO to aid in its experimental characterization and compare its bonding to other carbonyl halides. rsc.orgacs.orgacs.org

Reaction Mechanisms: Modeling transition states and reaction energy profiles for its synthesis and its reactions with other molecules, such as organometallic complexes. academie-sciences.frnih.gov This can help rationalize experimental observations and predict reactivity.

Molecular Dynamics (MD) Simulations:

Simulating the behavior of CClIO in different solvents or within a catalyst's active site to understand intermolecular interactions and dynamic processes.

Integrated Multiscale Models:

Combining quantum mechanical calculations for the reactive center with classical force fields for the larger environment (QM/MM). researchgate.net This approach is crucial for modeling complex systems like enzymes or large catalysts.

Linking atomistic simulations to continuum models to predict macroscopic properties, bridging the gap from molecular behavior to reactor-scale performance. researchgate.netnih.gov

Such computational studies can guide experimental efforts by identifying promising synthetic routes, predicting the properties of novel CClIO-containing materials, and screening potential catalysts in silico, thereby accelerating the pace of discovery. acs.org

Q & A

Basic Research Questions

Q. How is carbonyl chloride iodide synthesized, and what spectroscopic methods confirm its formation?

- Methodology : this compound (e.g., OCAuI) is synthesized using laser plasma techniques, where gaseous carbon monoxide (CO) interacts with metal halides (e.g., AuI) under controlled conditions. Structural confirmation relies on microwave spectroscopy, which identifies rotational transitions and centrifugal distortion constants. Isotopic substitution (e.g., ¹⁶O/¹⁸O, ¹²C/¹³C) aids in resolving ambiguities in molecular geometry .

- Key Data : Rotational constants (B₀) and bond lengths (r₀) are derived from spectral line assignments (e.g., OCAuI’s B₀ ≈ 70 MHz). Supporting data include nuclear quadrupole coupling constants (χ) and spin-rotation constants (Cₕ) for iodine .

Q. What are the primary spectroscopic techniques for determining the molecular geometry of this compound?

- Methodology : Microwave spectroscopy is the gold standard for gas-phase structural analysis. For OCAuI, rotational transitions are analyzed using isotopic variants (e.g., ¹⁶O¹³CAuI, ¹⁸O¹²CAuI) to calculate inertial moments. The STRFIT program is employed to derive r₀ bond lengths from experimental data .

- Key Data : Bond lengths (e.g., Au–I = 2.56 Å, C–O = 1.14 Å) are compared with analogous compounds (OCAuF, OCAuBr) to identify trends .

Advanced Research Questions

Q. How do relativistic effects influence the M–C bond lengths in this compound compared to other metal carbonyl halides?

- Methodology : Relativistic effects in heavy atoms (e.g., Au) are quantified via density functional theory (DFT) or MP2 calculations. For OCAuI, the Au–C bond is shorter than in silver analogs (e.g., OCAgI) due to relativistic contraction of Au’s 6s orbital. Structural comparisons across OCMX (M = Cu, Ag, Au; X = F, Cl, Br, I) reveal systematic trends .

- Data Contradictions : While Au–C bonds in OCAuI are shorter than Ag–C bonds in OCAgI, the C–O bond lengthens with increasing halogen mass (e.g., C–O: 1.12 Å in OCAuF vs. 1.14 Å in OCAuI) .

Q. How can discrepancies between experimental vibrational frequencies and theoretical predictions for this compound be resolved?

- Methodology : Discrepancies arise from approximations like the "diatomic model," which assumes rigid subunits (e.g., CO and AuI). For OCAuI, Σ⁺Au–I and Σ⁺C–O stretching frequencies are computed using MP2 methods but may deviate from experimental values due to anharmonicity or coupling effects. Hybrid models incorporating vibrational-rotational coupling improve accuracy .

- Case Study : In OCAuCl, Σ⁺Au–Cl frequencies align better with theory than Σ⁺C–O modes, suggesting halogen-dependent validity of the diatomic approximation .

Q. What challenges arise in isotopic substitution for this compound’s structural determination, and how are they mitigated?

- Methodology : Limited isotopic availability (e.g., Au and I have only one stable isotope) restricts data points. Researchers compensate by using ¹³C and ¹⁸O isotopes in CO to generate isotopologues (e.g., ¹⁶O¹³CAuI). However, incomplete isotopic sets prevent full structural determinacy, necessitating complementary techniques like electron diffraction .

- Example : For OCAuI, three isotopologues (¹⁶O¹²CAuI, ¹⁶O¹³CAuI, ¹⁸O¹²CAuI) provide sufficient data to estimate bond lengths within ±0.02 Å uncertainty .

Methodological Best Practices

- Experimental Design : Follow guidelines from the Beilstein Journal of Organic Chemistry for reporting synthetic procedures, including isotopic purity and spectral calibration .